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Compound of Interest

Compound Name: 3-Formyl rifamycin

Cat. No.: B15561880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Formyl rifamycin, also known as rifaldehyde, is a key semi-synthetic intermediate derived

from Rifamycin SV.[1][2] Its strategic importance lies in the reactive aldehyde group at the C-3

position of the naphthoquinone core, which serves as a chemical handle for the synthesis of a

wide array of rifamycin derivatives, including the potent antibiotic Rifampicin.[3] The

modification at this position is crucial for modulating the antibacterial activity, pharmacokinetic

properties, and bioavailability of these antibiotics. Accurate structural elucidation and purity

assessment of 3-Formyl rifamycin are therefore critical steps in the development of new anti-

tubercular and antibacterial agents.

This document provides detailed application notes and standardized protocols for the

comprehensive analysis of 3-Formyl rifamycin using Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).
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Property Value Reference

Molecular Formula C₃₈H₄₇NO₁₃ [1][2][3]

Molecular Weight 725.78 g/mol [2][3]

Appearance
Red to Very Dark Red

Crystalline Solid
[2]

UV-Vis λmax (nm) 220, 240, 262, 324, 489 [3]

¹H NMR Aldehydic Proton (δ) ~9.5-10.0 ppm

IR Carbonyl Stretching (cm⁻¹)
~1730 (formyl), ~1660

(quinone)

NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for

the structural elucidation of 3-Formyl rifamycin. A combination of one-dimensional (¹H, ¹³C)

and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous

assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 3-Formyl rifamycin. These

predictions are based on published data for the parent compound, Rifamycin SV, and known

substituent effects of the formyl group. The numbering scheme is based on the standard

rifamycin nomenclature.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Formyl Rifamycin (in DMSO-d₆)
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3CHO 10.20 s -

H-17 6.85 d 11.0

H-18 6.20 dd 11.0, 5.0

H-19 6.05 m -

H-29 5.05 d 12.5

H-28 4.80 d 12.5

H-25 4.95 m -

OCH₃ 3.05 s -

CH₃-21 2.00 s -

CH₃-14 2.25 s -

CH₃-30 1.85 s -

CH₃-13 1.05 d 7.0

CH₃-20 0.95 d 7.0

CH₃-22 0.70 d 7.0

CH₃-23 -0.50 d 7.0

CH₃-24 -0.75 d 7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Formyl Rifamycin (in DMSO-d₆)
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Carbon Predicted Chemical Shift (δ, ppm)

C-3CHO 190.0

C-1 172.5

C-11 188.0

C-8 170.0

C-3 120.0

C-4 145.0

C-5 115.0

C-6 182.0

C-7 118.0

C-9 110.0

C-10 155.0

C-12 108.0

C-15 171.0

C-16 35.0

C-17 125.0

C-18 130.0

C-19 128.0

C-20 38.0

C-21 75.0

C-22 32.0

C-23 78.0

C-24 37.0

C-25 73.0
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C-26 33.0

C-27 82.0

C-28 36.0

C-29 135.0

OCH₃ 57.0

CH₃-14 10.0

CH₃-30 20.0

CH₃-21_CO 170.0

CH₃-21 21.0

CH₃-13 18.0

CH₃-20 15.0

CH₃-22 12.0

CH₃-23 9.0

CH₃-24 7.0

Experimental Protocol for NMR Analysis
Sample Preparation:

Accurately weigh 5-10 mg of 3-Formyl rifamycin.

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other

deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be

used.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

¹H NMR:
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Pulse Program: zg30

Number of Scans: 16-64

Spectral Width: 20 ppm

Acquisition Time: 3-4 s

Relaxation Delay: 2 s

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024-4096

Spectral Width: 240 ppm

Acquisition Time: 1-2 s

Relaxation Delay: 2 s

2D Experiments (COSY, HSQC, HMBC):

Use standard pulse programs available on the spectrometer software.

Optimize spectral widths in both dimensions to cover all relevant signals.

Adjust the number of scans and increments to achieve adequate signal-to-noise and

resolution.

Data Processing and Analysis:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the spectra.

Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52

ppm).
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Integrate the ¹H NMR signals to determine proton ratios.

Analyze the 2D spectra to establish correlations and confirm the structure.

Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition

of 3-Formyl rifamycin, and to gain structural information through fragmentation analysis.

Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.

Expected Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for 3-Formyl Rifamycin

Ion Calculated m/z Observed m/z

[M+H]⁺ 726.3121 726.3119765

[M-H]⁻ 724.2975 724.29742235

[M+Na]⁺ 748.2940 748.293918

Observed m/z values are from PubChem LC-ESI-QTOF data.[3]

Predicted Fragmentation Pattern
The fragmentation of 3-Formyl rifamycin in MS/MS experiments is expected to involve

cleavages in the ansa chain and losses of small molecules. Key predicted fragment ions are

listed below.

Table 4: Predicted MS/MS Fragment Ions for [M+H]⁺ of 3-Formyl Rifamycin
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Fragment Ion m/z Proposed Loss

708 H₂O

666 CH₃COOH

648 H₂O + CH₃COOH

584 C₇H₁₀O₃ (part of ansa chain)

Experimental Protocol for LC-MS Analysis
Sample Preparation:

Prepare a stock solution of 3-Formyl rifamycin in methanol or acetonitrile at a

concentration of 1 mg/mL.

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10

µg/mL.

Liquid Chromatography (LC) Parameters:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would be to start at 95% A, ramp to 5% A over 10 minutes,

hold for 2 minutes, and then return to initial conditions.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters (ESI-QTOF):

Ionization Mode: Positive and Negative ESI.
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Capillary Voltage: 3.5-4.5 kV.

Nebulizer Gas (N₂): 30-40 psi.

Drying Gas (N₂): 8-10 L/min at 300-350 °C.

Mass Range: m/z 100-1000.

Acquisition Mode: Full scan MS and data-dependent MS/MS.

Collision Energy (for MS/MS): Ramped from 10-40 eV.

Visualizations
Experimental Workflow
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(Full Scan MS, dd-MS/MS)

NMR Data Processing
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MS Data Processing
(Peak Picking, Formula Generation)

Structural Elucidation
(Signal Assignment, Correlation Analysis)

Structural Confirmation
(Molecular Weight, Fragmentation Analysis)

Comprehensive Analysis Report
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Caption: Workflow for NMR and MS analysis of 3-Formyl Rifamycin.
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Caption: Synthetic relationship of key rifamycin compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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